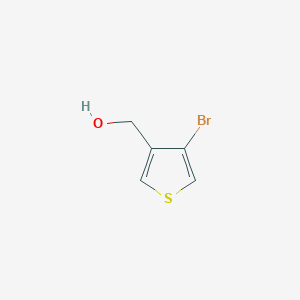

(4-Bromothiophen-3-yl)methanol

Description

The exact mass of the compound (4-Bromothiophen-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Bromothiophen-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromothiophen-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromothiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKBPMYJCDNVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355990 | |

| Record name | (4-bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70260-05-8 | |

| Record name | (4-bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromothiophen-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromothiophen-3-yl)methanol (CAS 70260-05-8): A Key Building Block for Advanced Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiophene Moiety

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and structural versatility.[1] Its presence in numerous FDA-approved drugs underscores its significance in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The sulfur atom within the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing drug-receptor binding affinity.[1] (4-Bromothiophen-3-yl)methanol, a key heterocyclic building block, offers medicinal chemists a strategic entry point for the synthesis of complex molecular architectures, leveraging the reactivity of both the bromine atom and the hydroxymethyl group for further functionalization.

This technical guide provides a comprehensive overview of (4-Bromothiophen-3-yl)methanol, including its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its application as a versatile intermediate in drug discovery, with a focus on its role in the synthesis of Rho-kinase (ROCK) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-Bromothiophen-3-yl)methanol is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 70260-05-8 | [3] |

| Molecular Formula | C₅H₅BrOS | [3] |

| Molecular Weight | 193.06 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point | 53-53.5 °C | [3] |

| Purity | Typically ≥97% | [3][4] |

| IUPAC Name | (4-bromothiophen-3-yl)methanol | [3] |

| InChI Key | MPKBPMYJCDNVEF-UHFFFAOYSA-N | [3] |

| SMILES | OCC1=CSC=C1Br | [2] |

| Storage | Store at room temperature | [3] |

Synthesis of (4-Bromothiophen-3-yl)methanol: A Step-by-Step Protocol

The synthesis of (4-Bromothiophen-3-yl)methanol can be efficiently achieved through the reduction of a suitable precursor, such as 4-bromo-3-thiophenecarboxaldehyde. The following protocol details a robust and reproducible method for this transformation using sodium borohydride, a mild and selective reducing agent.[5]

Reaction Scheme:

Caption: Reduction of 4-bromo-3-thiophenecarboxaldehyde.

Experimental Protocol:

Materials:

-

4-Bromo-3-thiophenecarboxaldehyde

-

Sodium borohydride (NaBH₄)[5]

-

Methanol or Ethanol (reagent grade)[5]

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-thiophenecarboxaldehyde (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[6] The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess sodium borohydride.

-

Solvent Removal: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield (4-Bromothiophen-3-yl)methanol as a solid.

Analytical and Quality Control

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized (4-Bromothiophen-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. The aromatic protons on the thiophene ring should appear as two doublets. The methylene protons adjacent to the hydroxyl group will likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton will appear as a broad singlet. Expected chemical shifts (δ, ppm): ~7.3 (d, 1H, thiophene-H), ~7.1 (d, 1H, thiophene-H), ~4.7 (s, 2H, CH₂), ~1.8 (br s, 1H, OH).[7]

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts (δ, ppm): ~140 (C), ~128 (CH), ~125 (CH), ~110 (C-Br), ~60 (CH₂OH).[4]

Infrared (IR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (thiophene ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio).[2]

Applications in Drug Discovery: A Versatile Intermediate

(4-Bromothiophen-3-yl)methanol serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl substituents.[8] The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester formation.

Role in the Synthesis of Rho-Kinase (ROCK) Inhibitors

Rho-kinase (ROCK) inhibitors are a class of therapeutic agents being investigated for the treatment of various diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[9][10] (4-Bromothiophen-3-yl)methanol can be utilized as a key intermediate in the synthesis of potent ROCK inhibitors. The following conceptual workflow illustrates its application.

Caption: Conceptual workflow for the synthesis of a ROCK inhibitor scaffold.

In this proposed pathway, the primary alcohol of (4-Bromothiophen-3-yl)methanol is first oxidized to the corresponding aldehyde. This aldehyde then undergoes a Suzuki cross-coupling reaction to introduce a desired aryl group at the 4-position of the thiophene ring. The resulting 4-aryl-3-thiophenecarboxaldehyde can then be further elaborated, for example, through reductive amination, to construct the final ROCK inhibitor molecule. This strategic use of (4-Bromothiophen-3-yl)methanol allows for the modular and efficient synthesis of a library of potential drug candidates for structure-activity relationship (SAR) studies.

Safety and Handling

(4-Bromothiophen-3-yl)methanol is harmful if swallowed and causes serious eye irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Bromothiophen-3-yl)methanol is a valuable and versatile building block in organic synthesis, with significant potential for application in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary technical information to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

-

Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. The present review covers USFDA-approved drugs possessing a thiophene ring system. Our analysis reveals that 26 drugs possessing thiophene nuclei have been approved under different pharmacological classes. (Source: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH, URL: [Link])

-

The Suzuki–Miyaura cross-coupling reactions follow a well-defined catalytic cycle based on three steps: 1. Oxidative addition of the palladium(0) complex to the organic halide to give R–Pd(II)–X. 2. Transmetalation between R–Pd(II)–X and the boronate (R'– BY2) with the assistance of a base. 3. Reductive elimination to form a new C–C bond with simultaneous regeneration of the catalyst. (Source: Suzuki Coupling: Mechanism & Examples | NROChemistry, URL: [Link])

-

Hydride based reducing agents LiAlH₄ (lithium aluminum hydride) and NaBH₄ (sodium borohydride) react with ketones and aldehydes to produce a 1° or 2° alcohol product. NaBH₄ is a milder reducing agent than LiAlH₄ and can be used in protic solvents, such as ethanol. (Source: 2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts, URL: [Link])

-

(4-bromothiophen-3-yl)methanol. Structural Information. Molecular Formula: C5H5BrOS; SMILES: C1=C(C(=CS1)Br)CO; InChI: InChI=1S/C5H5BrOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2; InChIKey: MPKBPMYJCDNVEF-UHFFFAOYSA-N. (Source: (4-bromothiophen-3-yl)methanol (C5H5BrOS) - PubChemLite, URL: [Link])

-

Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3 and CD 3 OD solvents. (Source: Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... - ResearchGate, URL: [Link])

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (Source: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central, URL: [Link])

-

A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cell. (Source: A practical synthesis of Rho-Kinase inhibitor Y-27632 and fluoro derivatives and their evaluation in human pluripotent stem cell, URL: [Link])

-

A three-necked Schlenk flask, closed with stoppers and a joint with stopcock and a balloon for gases, was purged with argon for 20 min. (Source: 23 December 2025 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Improved Synthesis of, URL: [Link])

-

Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (Source: Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - ResearchGate, URL: [Link])

-

Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. (Source: Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones - YouTube, URL: [Link])

-

CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of... (Source: CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry, URL: [Link])

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (Source: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives, URL: [Link])

-

Sodium Borohydride (NaBH4) Reduction. (Source: Sodium Borohydride (NaBH4) Reduction - Organic Synthesis, URL: [Link])

-

3-bromothiophene - Organic Syntheses Procedure. (Source: 3-bromothiophene - Organic Syntheses Procedure, URL: [Link])

-

CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... (Source: CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... - Doc Brown's Chemistry, URL: [Link])

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (Source: How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu, URL: [Link])

- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents.

-

Design and synthesis of Rho kinase inhibitors (I). (Source: Design and synthesis of Rho kinase inhibitors (I) - PubMed, URL: [Link])

- CN102065689A - Process for the preparation of RHO-kinase inhibitor compounds - Google Patents.

-

Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. (Source: Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors, URL: [Link])

-

Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR. (Source: Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR, URL: [Link])

-

(12) United States Patent. (Source: (12) United States Patent - TraskBritt, URL: [Link])

-

FTIR spectrum of liquid methanol CH3OH. | Download Scientific Diagram. (Source: FTIR spectrum of liquid methanol CH3OH. | Download Scientific Diagram - ResearchGate, URL: [Link])

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (Source: SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals, URL: [Link])

-

FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. (Source: FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms - GSC Online Press, URL: [Link])

-

FTIR and GC-MS Spectroscopic Analysis of Methanol and Chloroform Extracts of Brenania brieyi Root Bark. (Source: FTIR and GC-MS Spectroscopic Analysis of Methanol and Chloroform Extracts of Brenania brieyi Root Bark - American Journal of Research Communication, URL: [Link])

-

FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... | Download Scientific Diagram. (Source: FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... | Download Scientific Diagram - ResearchGate, URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repo.uni-hannover.de [repo.uni-hannover.de]

- 10. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Bromothiophen-3-yl)methanol melting point and solubility

An In-depth Technical Guide to the Physicochemical Characterization of (4-Bromothiophen-3-yl)methanol

Introduction

(4-Bromothiophen-3-yl)methanol is a substituted thiophene derivative that serves as a crucial building block in organic synthesis. Its structural motif, featuring a thiophene ring functionalized with both a bromine atom and a hydroxymethyl group, makes it a versatile intermediate for creating more complex molecules. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and electronic properties.[1] A thorough understanding of the fundamental physicochemical properties of (4-Bromothiophen-3-yl)methanol, such as its melting point and solubility, is paramount for its effective use in laboratory synthesis, process development, and drug discovery workflows.

This guide provides a detailed examination of the melting point and solubility of (4-Bromothiophen-3-yl)methanol, offering both established data and comprehensive protocols for empirical determination. The methodologies described are grounded in standard pharmaceutical and chemical laboratory practices, ensuring reliability and reproducibility.

Physicochemical Properties Summary

The core physicochemical identifiers and properties of (4-Bromothiophen-3-yl)methanol are summarized below. These data are essential for substance identification, purity assessment, and experimental design.

| Property | Value | Source |

| IUPAC Name | (4-bromothiophen-3-yl)methanol | [2] |

| CAS Number | 70260-05-8 | [2] |

| Molecular Formula | C₅H₅BrOS | [2][3] |

| Molecular Weight | 193.06 g/mol | [4] |

| Physical Form | Solid | [2] |

| Melting Point | 53-53.5 °C | [2] |

Melting Point Analysis

The melting point of a crystalline solid is a critical physical property that provides a dual insight: it serves as a criterion for identification and a reliable indicator of purity.[5] For a pure compound, the melting point is typically a sharp, well-defined temperature range (often 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[6]

Authoritative Data

The reported melting point for (4-Bromothiophen-3-yl)methanol is 53-53.5 °C .[2] This narrow range suggests a high degree of purity for the reference sample.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point, a standard and accurate technique in organic chemistry.

Principle: A small, finely powdered sample is heated slowly in a capillary tube alongside a calibrated thermometer. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (completion) are recorded as the melting point range.

Materials:

-

(4-Bromothiophen-3-yl)methanol sample

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Place a small amount of the solid (4-Bromothiophen-3-yl)methanol on a clean, dry surface. If necessary, crush the sample into a fine powder using a mortar and pestle.[7]

-

Capillary Loading: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder down into the bottom. The packed sample height should be approximately 1-2 mm.[6][7]

-

Apparatus Setup: Insert the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned so that the bulb is aligned with the sample.[6]

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of approximately 10 °C/min to quickly identify the approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly until the temperature is about 10-15 °C below the approximate melting point found in the previous step.

-

Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

-

Record the Range: Observe the sample closely through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts into a clear liquid.

-

-

Reporting: The melting point is reported as the range T1–T2. For (4-Bromothiophen-3-yl)methanol, this should be consistent with the 53-53.5 °C range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Analysis

Solubility is a thermodynamic equilibrium property that quantifies the maximum concentration of a solute that can dissolve in a solvent.[8] In drug development, aqueous solubility is a critical determinant of a compound's absorption and bioavailability.[9] Poor solubility can be a major hurdle in formulation and clinical development.[9]

Qualitative Solubility Prediction

-

Polarity: The molecule contains a polar hydroxyl (-CH₂OH) group capable of hydrogen bonding. The thiophene ring and the bromo-substituent contribute to its lipophilic character. This amphiphilic nature suggests it will have limited solubility in non-polar solvents (like hexanes) and some solubility in polar solvents.

-

Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be reasonably soluble due to hydrogen bonding with the hydroxyl group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be highly soluble.[10] DMSO is a powerful organic solvent often used to create stock solutions for biological assays.[11]

-

Aqueous Media (e.g., Water, Buffers): Expected to have low to moderate solubility. The hydroxyl group will aid dissolution, but the bromothiophene core is hydrophobic. Solubility in aqueous buffers may be pH-independent as the molecule lacks strongly acidic or basic functional groups.

-

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid is agitated in a chosen solvent for an extended period until equilibrium is reached. The suspension is then filtered, and the concentration of the solute in the clear filtrate is measured.

Materials:

-

(4-Bromothiophen-3-yl)methanol

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid (4-Bromothiophen-3-yl)methanol to a pre-labeled vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[9]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a syringe filter to remove all undissolved solids.

-

Dilution: Dilute the clear filtrate with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration by accounting for the dilution factor.

-

Reporting: The resulting concentration is reported as the equilibrium solubility, typically in units of mg/mL or µg/mL.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

The melting point of (4-Bromothiophen-3-yl)methanol is firmly established at 53-53.5 °C, serving as a key specification for its identity and purity. While quantitative solubility data requires empirical determination, its molecular structure suggests high solubility in polar organic solvents and limited solubility in aqueous media. The standardized protocols provided in this guide offer robust frameworks for researchers to verify these critical physicochemical parameters, ensuring data quality and reproducibility in synthetic chemistry and drug development applications.

References

-

Melting point determination. University of Calgary. [Link]

-

Experiment (1) determination of melting points. ResearchGate. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

(4-Bromothiophen-3-yl)methanol. Chemicalbridge. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Standard Operating Procedure for solubility testing. European Union Reference Laboratory for alternatives to animal testing. [Link]

-

(4-bromothiophen-3-yl)methanol (C5H5BrOS). PubChem. [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (4-Bromothiophen-3-yl)methanol | 70260-05-8 [sigmaaldrich.com]

- 3. PubChemLite - (4-bromothiophen-3-yl)methanol (C5H5BrOS) [pubchemlite.lcsb.uni.lu]

- 4. 70260-05-8 | (4-Bromothiophen-3-yl)methanol - AiFChem [aifchem.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. uspnf.com [uspnf.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to (4-Bromothiophen-3-yl)methanol: Synthesis, Properties, and Applications

Abstract

(4-Bromothiophen-3-yl)methanol is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique structural motif, featuring a thiophene ring substituted with both a reactive bromine atom and a versatile hydroxymethyl group, renders it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity and properties to detailed synthetic protocols and its strategic application in drug discovery. We will delve into the mechanistic rationale behind its synthesis and reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is the cornerstone of scientific communication. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: (4-Bromothiophen-3-yl)methanol[1][2][3].

This name is derived by treating methanol as the parent structure, substituted with a "4-bromothiophen-3-yl" group at the carbinol carbon. The numbering of the thiophene ring begins at the sulfur atom and proceeds to give the substituents the lowest possible locants.

Synonyms: The compound is also known by several other names in commercial and literature contexts, including 4-Bromo-3-thiophenemethanol and (4-bromo-3-thienyl)methanol[2].

Structural Diagram:

Caption: Synthesis via reduction of the corresponding aldehyde.

Mechanistic Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ selectively reduces aldehydes and ketones without affecting the relatively inert carbon-bromine bond or the aromatic thiophene ring. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (typically methanol or ethanol) during the workup step to yield the primary alcohol. This selectivity is crucial as it preserves the bromine atom, which is often intended for subsequent cross-coupling reactions.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the reduction of 4-bromothiophene-3-carbaldehyde.

-

Reaction Setup: To a solution of 4-bromothiophene-3-carbaldehyde (1.0 eq) [4]in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C. Causality Note: The portion-wise addition and temperature control are critical to manage the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.

-

Workup and Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral (~pH 7). Trustworthiness Note: This step neutralizes excess NaBH₄ and hydrolyzes the borate esters formed during the reaction.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield (4-Bromothiophen-3-yl)methanol as a solid.

Key Reactions and Applications in Drug Development

(4-Bromothiophen-3-yl)methanol is not an end in itself but a means to a more complex molecular target. Its utility stems from the orthogonal reactivity of its two functional groups.

-

The Bromine Handle: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki,[5] Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the thiophene ring.

-

The Hydroxymethyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or used in esterification or etherification reactions.

This dual functionality makes it a powerful building block for constructing libraries of compounds in drug discovery campaigns. For instance, the thiophene core is a well-known bioisostere for the phenyl ring, often used to modulate physicochemical properties like solubility and metabolic stability.

Experimental Workflow Diagram:

Caption: General workflow from synthesis to application.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized (4-Bromothiophen-3-yl)methanol is a critical, self-validating step in any protocol.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals. The methylene protons (-CH₂OH) would appear as a singlet (or a doublet if coupled to the hydroxyl proton), typically around 4.5-4.7 ppm. The two aromatic protons on the thiophene ring will appear as doublets in the aromatic region (around 7.0-7.5 ppm). The hydroxyl proton (-OH) will appear as a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show five distinct signals: one for the methylene carbon (around 60 ppm) and four for the thiophene ring carbons, including the carbon bearing the bromine atom (which will be shifted upfield).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom.

Researchers can find and compare spectral data on platforms like BLD Pharm, which often provide links to NMR, HPLC, and LC-MS results for their cataloged compounds.[6]

Conclusion

(4-Bromothiophen-3-yl)methanol is a quintessential example of a strategic molecular building block. Its straightforward and high-yielding synthesis, combined with the versatile and orthogonal reactivity of its functional groups, secures its role as a valuable intermediate for synthetic chemists. This guide has provided a comprehensive overview, grounded in established chemical principles and supported by practical protocols, to empower researchers in leveraging this compound for the advancement of pharmaceutical and materials science.

References

-

PubChem. (4-bromothiophen-3-yl)methanol Compound Summary. [Link]

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling. [Link]

-

PubChem. 4-Bromothiophene-3-carboxaldehyde Compound Summary. [Link]

Sources

- 1. 70260-05-8 | (4-Bromothiophen-3-yl)methanol - AiFChem [aifchem.com]

- 2. (4-Bromothien-3-yl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. PubChemLite - (4-bromothiophen-3-yl)methanol (C5H5BrOS) [pubchemlite.lcsb.uni.lu]

- 4. 4-Bromothiophene-3-carboxaldehyde | C5H3BrOS | CID 2764207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 70260-05-8|(4-Bromothiophen-3-yl)methanol|BLD Pharm [bldpharm.com]

(4-Bromothiophen-3-yl)methanol safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of (4-Bromothiophen-3-yl)methanol

Introduction: A Proactive Approach to Laboratory Safety

(4-Bromothiophen-3-yl)methanol (CAS No: 70260-05-8) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a Senior Application Scientist's perspective on the causality behind safety protocols. Understanding the "why"—the chemical properties dictating the hazards—empowers researchers to not only follow procedures but to cultivate a culture of intrinsic safety. The protocols herein are designed as self-validating systems, where each step logically reinforces the overall objective of risk mitigation.

The Foundation of Safety: Hazard Identification and Risk Assessment

The Globally Harmonized System (GHS) provides the primary framework for understanding the risks associated with (4-Bromothiophen-3-yl)methanol. The compound is a solid at room temperature with a melting point of approximately 53-53.5°C. The primary hazards, as identified in supplier Safety Data Sheets, are summarized below.

Table 1: GHS Hazard Profile of (4-Bromothiophen-3-yl)methanol

| Hazard Class | GHS Code | Description | Causality and Implication for Researchers |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2][3][4] | Ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in lab areas and practicing stringent personal hygiene. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][4] | The compound can cause local inflammation, redness, and discomfort upon contact. This mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][3][4] | Direct contact with the eyes can lead to significant, potentially damaging, irritation. Sealed safety goggles are essential, particularly when handling the powdered solid which can become airborne. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2][4] | Inhalation of the dust can irritate the respiratory tract. All handling of the solid should be performed in a certified chemical fume hood to minimize airborne concentrations. |

Note: Some suppliers also classify the compound as harmful in contact with skin (H312) and harmful if inhaled (H332).[2] When classifications vary, it is best practice to adhere to the more stringent warnings.

The Hierarchy of Controls: A Strategic Framework for Mitigation

Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This hierarchy provides a systematic and authoritative approach to minimizing exposure.

Caption: The Hierarchy of Controls prioritizes systemic solutions over personal barriers.

Standard Operating Protocol: Safe Handling and Storage

Adherence to a validated protocol is non-negotiable. The following steps provide a self-validating workflow for handling (4-Bromothiophen-3-yl)methanol.

Required Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The selection is directly informed by the hazards identified in Table 1.

Table 2: Mandatory PPE for Handling (4-Bromothiophen-3-yl)methanol

| Body Area | Required PPE | Specifications and Rationale |

| Eyes/Face | Safety Goggles | Must provide a complete seal around the eyes to protect from airborne dust and accidental splashes, in accordance with OSHA 29 CFR 1910.133 or EU EN166 standards.[5] |

| Hands | Nitrile Gloves | Provides adequate protection against incidental contact. For prolonged handling or risk of splash, consider double-gloving or using heavier-duty neoprene gloves.[6] Change gloves immediately upon contamination. |

| Body | Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required to protect skin from accidental contact.[6] |

| Respiratory | N/A (with engineering controls) | When handled exclusively within a certified chemical fume hood, a respirator is not typically required. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator may be necessary.[2][7] |

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure a chemical fume hood is operational and certified. Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]

-

PPE Donning: Put on all required PPE as specified in Table 2.

-

Work Area: Conduct all manipulations of the solid compound within the fume hood to mitigate inhalation risk (H335).[2]

-

Dispensing: When weighing, use a spatula and transfer the solid carefully to minimize dust generation. Use anti-static weigh boats or equipment where appropriate.

-

Container Management: Keep the container tightly sealed when not in immediate use to prevent contamination and accidental spills.[2]

-

Post-Handling: After use, decontaminate the work surface within the fume hood. Carefully remove PPE, ensuring the outer surfaces are not touched. Wash hands thoroughly with soap and water after removing gloves.[2]

Storage Requirements

Store (4-Bromothiophen-3-yl)methanol in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] It should be kept away from incompatible substances, primarily strong oxidizing agents.[5] For long-term stability, storage at 2-8°C is recommended.[5]

Emergency Response: A Validated Workflow

In the event of an exposure or spill, a clear, logical, and rehearsed response is critical.

First-Aid Measures

The following diagram outlines the immediate actions required for different exposure routes. The universal principle is immediate decontamination and seeking professional medical evaluation.

Caption: Immediate and correct first-aid response workflow for exposure incidents.

Accidental Release Measures (Spill Protocol)

-

Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Remove all sources of ignition.[5]

-

Assess & Protect: From a safe distance, assess the extent of the spill. Don the appropriate PPE as listed in Table 2, potentially including respiratory protection.

-

Contain: Prevent the further spread of the spill. Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials like sawdust.

-

Clean-Up: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of the containerized waste and any contaminated cleaning materials through an approved hazardous waste disposal plant, following all local and national regulations.[2]

Toxicological and Physicochemical Insights

Understanding the underlying properties of a chemical is key to appreciating its hazards.

Toxicological Profile

The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[5] The toxicological effects are directly linked to its irritant properties. Skin contact may lead to inflammation, itching, and redness, while eye contact can cause more severe damage.[5] Inhalation irritates the respiratory system. Overexposure may lead to more serious illness.[5] Currently, there is no data classifying it as a carcinogen by IARC, NTP, or OSHA.[5]

Physicochemical Data

Table 3: Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅BrOS | [1][5] |

| Molecular Weight | 193.06 g/mol | [1][5] |

| Physical State | Solid | [5] |

| Melting Point | 32-35°C or 53-53.5°C | [5] |

| Stability | Stable under recommended storage conditions. | [5] |

| Incompatibilities | Strong oxidizing agents. | [5] |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen bromide, Sulfur oxides. | [5] |

Note: Discrepancies in melting point exist between suppliers, which may be due to different purity levels.

References

Sources

- 1. (4-Bromothien-3-yl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. 70260-05-8 | (4-Bromothiophen-3-yl)methanol - AiFChem [aifchem.com]

- 5. aksci.com [aksci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of (4-Bromothiophen-3-yl)methanol

This guide provides a comprehensive overview of the spectroscopic data for (4-Bromothiophen-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. The following sections detail the expected and observed data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Molecular Structure and Spectroscopic Overview

(4-Bromothiophen-3-yl)methanol possesses a thiophene ring substituted with a bromine atom and a hydroxymethyl group. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control.

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; S [label="S", pos="0,-0.5!"]; C3 [label="C", pos="-1.3,0.75!"]; C4 [label="C", pos="-0.8,2.5!"]; Br [label="Br", pos="2.5,0!"]; C5 [label="C", pos="-2.5,2.5!", fontcolor="#202124"]; O [label="O", pos="-3.5,3.25!", fontcolor="#202124"]; H1 [label="H", pos="-1.5,3.25!"]; H2 [label="H", pos="0.8,3.25!"]; H3 [label="H", pos="-4,2.5!"]; H4 [label="H", pos="-1.5,-0.25!"]; H5 [label="H", pos="1.5,-0.25!"];

// Bonds C1 -- C2; C2 -- S; S -- C3; C3 -- C1; C1 -- C4; C2 -- Br; C4 -- C5 [style=invis]; C5 -- O [style=invis]; C4 -- H1 [style=invis]; C4 -- H2 [style=invis]; O -- H3 [style=invis]; C3 -- H4 [style=invis]; C2 -- H5 [style=invis];

// Positioning nodes for labels node [shape=none]; lC1 [label="C3", pos="-0.2,1.5!"]; lC2 [label="C4", pos="1.5,1!"]; lS [label="S1", pos="0,-0.9!"]; lC3 [label="C2", pos="-1.5,1!"]; lC4 [label="C5", pos="-0.8,2.9!"]; lBr [label="Br", pos="2.8,0.3!"]; lC5 [label="CH2", pos="-2.8,2.2!"]; lO [label="OH", pos="-3.8,3!"]; lH4 [label="H2", pos="-1.8,-0.25!"]; lH5 [label="H5", pos="1.8,-0.25!"]; }

Figure 1: Structure of (4-Bromothiophen-3-yl)methanol.Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of (4-Bromothiophen-3-yl)methanol is expected to show distinct signals for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromaticity of the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H2 | 7.3 - 7.5 | Doublet | ~3.5 |

| Thiophene-H5 | 7.0 - 7.2 | Doublet | ~3.5 |

| -CH₂- | 4.6 - 4.8 | Singlet (or Doublet if coupled to OH) | - |

| -OH | 1.5 - 3.0 (variable) | Broad Singlet | - |

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR spectra is essential for accurate structural confirmation.

-

Sample Preparation:

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or 500 MHz NMR spectrometer is recommended.[3]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[1]

-

Number of Scans: 16 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be employed.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase and baseline corrections are applied to obtain a clean spectrum.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.[2]

-

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; dissolve [label="Dissolve 5-10 mg in CDCl3"]; add_tms [label="Add TMS internal standard"]; transfer [label="Transfer to NMR tube"]; dissolve -> add_tms -> transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; instrument [label="300/500 MHz Spectrometer"]; pulse [label="Standard Pulse Program"]; scan [label="Acquire 16 Scans"]; instrument -> pulse -> scan; }

subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; correction [label="Phase & Baseline Correction"]; reference [label="Reference to TMS"]; ft -> correction -> reference; }

transfer -> instrument [lhead=cluster_acq, ltail=cluster_prep]; scan -> ft [lhead=cluster_proc, ltail=cluster_acq]; }

Figure 2: Workflow for ¹H NMR data acquisition and processing.Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of (4-Bromothiophen-3-yl)methanol is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene-C4 (C-Br) | 110 - 115 |

| Thiophene-C2 | 125 - 128 |

| Thiophene-C5 | 128 - 132 |

| Thiophene-C3 (C-CH₂OH) | 140 - 145 |

| -CH₂- | 60 - 65 |

Note: The assignments are based on known substituent effects on the thiophene ring.[4]

Experimental Protocol for ¹³C NMR Data Acquisition

The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters:

-

Spectrometer: A spectrometer with a frequency of 75 MHz or 125 MHz for ¹³C is appropriate.[3]

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.[1]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data

The IR spectrum of (4-Bromothiophen-3-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-Br bonds, as well as vibrations from the thiophene ring.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (thiophene ring) | 1500 - 1600 | Medium |

| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[6][7]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of (4-Bromothiophen-3-yl)methanol with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7]

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.[8]

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; grind [label="Grind 1-2 mg sample with 100-200 mg KBr"]; press [label="Press into a transparent pellet"]; grind -> press; }

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; background [label="Acquire background spectrum (blank KBr pellet)"]; sample [label="Acquire sample spectrum (4000-400 cm-1)"]; background -> sample; }

press -> background [lhead=cluster_acq, ltail=cluster_prep]; }

Figure 3: Workflow for IR data acquisition using the KBr pellet method.Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectral Data

The mass spectrum of (4-Bromothiophen-3-yl)methanol is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

Table 4: Predicted Mass-to-Charge Ratios (m/z) of Key Fragments

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

| [M]⁺ | 192 / 194 | Molecular Ion |

| [M-OH]⁺ | 175 / 177 | Loss of hydroxyl radical |

| [M-CH₂OH]⁺ | 161 / 163 | Loss of hydroxymethyl radical |

| [C₄H₂SBr]⁺ | 161 / 163 | Thienyl cation after side-chain cleavage |

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common method for analyzing small organic molecules.

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other detector records the abundance of each ion.

M [label="[(4-Bromothiophen-3-yl)methanol]⁺\nm/z = 192/194"]; M_OH [label="[M-OH]⁺\nm/z = 175/177"]; M_CH2OH [label="[M-CH₂OH]⁺\nm/z = 161/163"];

M -> M_OH [label="- •OH"]; M -> M_CH2OH [label="- •CH₂OH"]; }

Figure 4: Predicted primary fragmentation pathways for (4-Bromothiophen-3-yl)methanol.Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of (4-Bromothiophen-3-yl)methanol. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and assessment of purity. The provided experimental protocols offer a standardized approach to obtaining high-quality data for this important chemical intermediate.

References

- General experimental procedures for NMR spectroscopy. (n.d.).

-

High resolution NMR spectra of as-prepared samples. (n.d.). ResearchGate. Retrieved from [Link]

- Supporting information for a Royal Society of Chemistry publication. (n.d.). Royal Society of Chemistry.

- ¹H NMR spectrum of Compound 32. (n.d.). Royal Society of Chemistry.

- Table of Contents. (n.d.). Royal Society of Chemistry.

-

FTIR spectrum of the methanol extracts ( B ) in KBr pellet. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis, DFT, Spectroscopic Characteris

-

(4-bromothiophen-3-yl)methanol (C5H5BrOS). (n.d.). PubChem. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

-

¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

NMR Spectroscopy :: ¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Sone, T., Fujieda, K., & Takahashi, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572–574.

-

Methyl Alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling... (n.d.).

- KBr Pellet Method. (n.d.). Shimadzu.

- How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube.

- Database mass spectrometry INDEX of mass spectra of organic compounds... (n.d.). Doc Brown's Chemistry.

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... (2021). Molecules, 26(15), 4483.

- A Comparative Analysis of ¹H and ¹³C NMR Spectra... (n.d.). Benchchem.

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advanced Research, 9(02), 834-840.

- EPA/NIH Mass Spectral D

- (4-Bromothiophen-3-yl)methanol. (n.d.). Arctom.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. sci-hub.ru [sci-hub.ru]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. shimadzu.com [shimadzu.com]

- 8. scienceijsar.com [scienceijsar.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Bromothiophen-3-yl)methanol

Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Reaction

In the landscape of modern medicinal chemistry and materials science, thiophene-containing molecules represent a cornerstone of innovation. Their diverse biological activities and unique electronic properties have established them as privileged scaffolds in the development of novel therapeutics and organic electronics. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the construction of carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its organoboron reagents.[1][2] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of (4-Bromothiophen-3-yl)methanol, a versatile building block for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and discuss critical parameters for successful execution and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (4-Bromothiophen-3-yl)methanol, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for Coupling with (4-Bromothiophen-3-yl)methanol

The successful execution of the Suzuki-Miyaura coupling with this specific substrate hinges on several critical factors:

-

The Heteroaromatic System: Thiophene, being a heteroaromatic compound, can potentially coordinate to the palladium catalyst, leading to catalyst deactivation. The choice of a suitable ligand is therefore paramount to mitigate this effect and ensure efficient catalysis.[4]

-

The Hydroxymethyl Functional Group: A significant advantage of the Suzuki-Miyaura coupling is its high functional group tolerance. Extensive literature supports that the presence of an unprotected primary alcohol, such as the hydroxymethyl group in (4-Bromothiophen-3-yl)methanol, is well-tolerated and does not necessitate a protection-deprotection sequence.[5][6] This streamlines the synthetic route, improving overall efficiency.

-

Choice of Catalyst, Ligand, Base, and Solvent: The interplay of these components is crucial for achieving high yields and minimizing side reactions. Electron-rich and bulky phosphine ligands are often employed for challenging substrates like heteroaryl halides. The base selection influences the rate of transmetalation, and the solvent system must ensure the solubility of all reaction components.

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of (4-Bromothiophen-3-yl)methanol with a generic arylboronic acid.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| (4-Bromothiophen-3-yl)methanol | 193.06 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Step-by-Step Procedure

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add (4-Bromothiophen-3-yl)methanol (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the flask.

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.

-

Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient degassing, or low temperature. | Use a fresh batch of catalyst, ensure thorough degassing, and verify the reaction temperature. Consider a more active catalyst system (e.g., Pd(dppf)Cl₂). |

| Side Product Formation | Protodeboronation of the boronic acid. | Use a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure an inert atmosphere is maintained throughout the reaction. |

| Poor Yield | Suboptimal catalyst/ligand, base, or solvent system. | Screen different palladium catalysts, phosphine ligands (e.g., SPhos, XPhos), bases, and solvent mixtures to optimize the reaction conditions.[7] |

Conclusion

The Suzuki-Miyaura cross-coupling of (4-Bromothiophen-3-yl)methanol is a powerful and efficient method for the synthesis of novel thiophene-containing compounds. The tolerance of the unprotected hydroxymethyl group simplifies the synthetic process, making it an attractive strategy for drug discovery and materials science applications. By carefully selecting the reaction parameters and following the detailed protocol provided, researchers can successfully employ this versatile transformation to access a wide array of valuable molecular targets.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Palladium-catalyzed cross-coupling of (4-Bromothiophen-3-yl)methanol

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of (4-Bromothiophen-3-yl)methanol for Pharmaceutical Scaffolding

Introduction: The Thiophene Moiety in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug tiaprofenic acid.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and synthetically accessible modification sites, makes it a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1][2][3][4]

(4-Bromothiophen-3-yl)methanol is a particularly valuable building block. The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient installation of diverse molecular fragments. The adjacent hydroxymethyl group at the 3-position provides a secondary point for functionalization or can act as a critical pharmacophoric element. This guide provides an in-depth exploration of the key palladium-catalyzed reactions for this substrate, offering detailed protocols and mechanistic insights for researchers in drug development.

Pillar 1: The Catalytic Engine - Understanding the Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions universally proceed through a common catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The three key elementary steps are:

-

Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of (4-Bromothiophen-3-yl)methanol. This forms a square planar Pd(II) complex. The rate of this step is highly dependent on the electron density of the palladium center, which is modulated by the choice of ligands.[6][8][9]

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): In this step, the second coupling partner transfers its organic group to the palladium center, displacing the halide. For Suzuki coupling, this involves an organoboron species, typically activated by a base.[8][10] For Sonogashira coupling, a copper(I) co-catalyst often facilitates the transfer of the alkynyl group.[9][11]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new carbon-carbon or carbon-heteroatom bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][6][9] Sterically bulky ligands often accelerate this final, product-releasing step.[12]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Pillar 2: Application Protocols & Methodologies

The following protocols are designed as robust starting points for the derivatization of (4-Bromothiophen-3-yl)methanol. All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for synthesizing biaryl or aryl-vinyl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Workflow Overview

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents

| Reagent | Supplier Example | CAS No. | Notes |

| (4-Bromothiophen-3-yl)methanol | Sigma-Aldrich | 359613-28-6 | Starting Material (1.0 equiv) |

| Phenylboronic Acid | Combi-Blocks | 98-80-6 | Coupling Partner (1.2 equiv) |

| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | 14221-01-3 | Catalyst (0.03 equiv) |

| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 | Base (2.5 equiv), dried before use |

| 1,4-Dioxane | Acros Organics | 123-91-1 | Anhydrous Solvent |

| Deionized Water | - | 7732-18-5 | Co-solvent |

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried Schlenk flask, add (4-Bromothiophen-3-yl)methanol (e.g., 209 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 0.03 equiv).

-

Scientist's Note: Pd(PPh₃)₄ is a reliable, air-stable precatalyst that readily generates the active Pd(0) species in solution. For more challenging substrates, a custom catalyst/ligand system like Pd₂(dba)₃ with SPhos may offer higher yields.

-

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The biphasic mixture facilitates the dissolution of both organic and inorganic reagents.

-

Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath for 12 hours. Monitor reaction progress by TLC or LC-MS.

-